molecular formula C8H8O8 B1622604 Cyclobutane-1,1,3,3-tetracarboxylic Acid CAS No. 7371-69-9

Cyclobutane-1,1,3,3-tetracarboxylic Acid

Cat. No.: B1622604
CAS No.: 7371-69-9
M. Wt: 232.14 g/mol
InChI Key: ICDSPCREXLHCQV-UHFFFAOYSA-N
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Description

Cyclobutane-1,1,3,3-tetracarboxylic acid is an organic compound with the molecular formula C8H8O8. It is a cyclic compound characterized by a four-membered cyclobutane ring with four carboxylic acid groups attached at the 1,1,3,3 positions.

Mechanism of Action

Mode of Action

It’s known that it forms a cobalt (II) complex under hydrothermal conditions

Biochemical Pathways

It’s known that it can be used as a capping ligand in the preparation of gold colloids , which suggests it may interact with biochemical pathways related to metal ion homeostasis.

Pharmacokinetics

Its solubility in methanol is reported to be 10 mg/mL , which could potentially impact its bioavailability.

Result of Action

Given its ability to form complexes with metal ions , it may have potential effects on cellular processes that involve these ions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyclobutane-1,1,3,3-tetracarboxylic Acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,1,3,3-tetracarboxylic acid can be synthesized through the photodimerization of maleic anhydride in a diester carbonate solvent. This method involves the use of light to induce a cyclization reaction, resulting in the formation of the cyclobutane ring . Another method involves the production of 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid through a cyclization reaction of ethylene dicarboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound often involves the use of high-yield and high-selectivity methods to ensure the efficient production of the compound. These methods typically include photodimerization and cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,1,3,3-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid groups, which can participate in a wide range of chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as water and polar solvents, as well as controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylate salts, while reduction reactions may produce alcohols or aldehydes .

Comparison with Similar Compounds

Cyclobutane-1,1,3,3-tetracarboxylic acid can be compared with other similar compounds, such as:

This compound is unique due to its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclobutane-1,1,3,3-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O8/c9-3(10)7(4(11)12)1-8(2-7,5(13)14)6(15)16/h1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSPCREXLHCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393255
Record name Cyclobutane-1,1,3,3-tetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7371-69-9
Record name Cyclobutane-1,1,3,3-tetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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